molecular formula C17H17N3O2S B2586794 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide CAS No. 514182-20-8

2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B2586794
CAS No.: 514182-20-8
M. Wt: 327.4
InChI Key: ZOTZOKJSBDKOAG-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidin-4-one class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes a 3-methyl-2-(methylimino)-4-oxo-thiazolidin-5-yl moiety linked to a naphthalen-1-yl group via an acetamide bridge. The (2E)-configuration indicates the double bond geometry, which influences tautomerism and reactivity.

Properties

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-18-17-20(2)16(22)14(23-17)10-15(21)19-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTZOKJSBDKOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and antiepileptic activities.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 288.36 g/mol. The structure includes a thiazolidine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising antibacterial and antifungal activities. A study highlighted the effectiveness of certain thiazolidine derivatives against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli16
Compound BS. aureus32
Compound CC. albicans8

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been a focal point in recent pharmacological research. A specific derivative demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
A54912.5
MCF715.0

In another study, the compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Antiepileptic Activity

The thiazolidine structure has also been explored for its neuroprotective properties. Research indicates that derivatives can exhibit anticonvulsant effects in animal models. For example, one study reported an effective dose (ED50) of 18.4 mg/kg in a pentylenetetrazole (PTZ) model, showcasing its potential as an antiepileptic agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is often linked to their structural components. Modifications at specific positions on the thiazolidine ring can enhance activity:

  • Methyl Substituents : The presence of methyl groups at the 3-position has been associated with increased potency.
  • Aromatic Substituents : Naphthalene moieties contribute to enhanced lipophilicity and cellular uptake.

Case Studies

Several case studies have illustrated the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
  • Cytotoxicity in Cancer Models : A comprehensive evaluation using multiple cancer cell lines revealed that the compound induced significant cell death compared to control groups.
  • Neuroprotective Effects : Animal studies indicated that administration of the compound prior to seizure induction resulted in a marked reduction in seizure frequency and duration.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural differentiator is the naphthalen-1-yl group attached to the acetamide nitrogen. Below is a comparative analysis with analogs:

Compound Name Substituents (R) Molecular Weight (g/mol) Key Features
Target Compound Naphthalen-1-yl 368.44* Bulky aromatic group enhances lipophilicity; potential π-π stacking .
N-[4-(Difluoromethoxy)phenyl]-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide 4-(Difluoromethoxy)phenyl 343.35 Electron-withdrawing -OCF₂ group increases metabolic stability.
BF37536 () 4-(Dimethylamino)phenyl 320.41 -NMe₂ group improves solubility; basic center for protonation.
N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide 4-Bromo-2-methoxyphenyl 407.28 Halogen substitution (Br) enhances halogen bonding; methoxy modulates reactivity.
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide 2-Hydroxyphenyl, 4-methoxybenzylidene 428.48 Thioxo group (C=S) increases electrophilicity; conjugated benzylidene enhances UV activity.

*Calculated based on molecular formula C₁₉H₁₇N₃O₂S.

Spectral and Physical Properties

  • IR Spectroscopy: N-H stretches appear at ~3265 cm⁻¹ (amide), while C=O (oxo) and C=N (imino) absorb at ~1680–1700 cm⁻¹ and ~1600 cm⁻¹, respectively .
  • NMR: The naphthalen-1-yl group in the target compound shows aromatic protons at δ 7.4–8.2 ppm (). Thiazolidinone protons resonate at δ 3.5–4.5 ppm (CH₂) and δ 2.5–3.0 ppm (CH₃) .
  • Melting Points: Thiazolidinones typically melt between 180–250°C; the target compound is expected to align with this range (e.g., 220–222°C for analog 9(XXVI) in ).

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(naphthalen-1-yl)acetamide?

The compound is synthesized via multi-step reactions, typically involving:

  • Thiazolidinone ring formation : Reacting hydrazine derivatives with α-haloketones under reflux conditions in polar solvents (e.g., ethanol or DMF) to form the thiazolidinone core .
  • Acetamide coupling : Using chloroacetyl chloride or ethyl chloroacetate with aromatic amines (e.g., naphthalen-1-amine) in the presence of a base (e.g., potassium carbonate) to attach the acetamide moiety .
  • Optimization : Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., using pet-ether or ethanol) .

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon backbone, IR for functional group verification (e.g., C=O at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX programs for refinement) to resolve stereochemistry .

Q. What in vitro biological screening approaches are appropriate for initial assessment?

  • Enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity .
  • Receptor binding studies : Radioligand displacement assays to assess affinity for receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazolidinone ring formation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .
  • Catalysts : Bases like sodium hydride improve deprotonation efficiency during imine formation .
  • Temperature control : Reflux at 80–100°C minimizes side reactions while ensuring complete conversion .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Multi-technique validation : Cross-check NMR/IR data with density functional theory (DFT)-calculated spectra .
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths/angles and confirm stereochemistry .

Q. How to design experiments to probe structure-activity relationships (SAR) for bioactivity?

  • Derivatization : Synthesize analogs with varied substituents (e.g., halogenation of the naphthyl group) .
  • Biological profiling : Test derivatives against a panel of enzymes/cell lines to identify critical functional groups .
  • Computational docking : Map binding interactions using AutoDock or Schrödinger to guide SAR .

Q. What crystallization techniques improve X-ray diffraction quality?

  • Solvent optimization : Slow evaporation from DMF/water mixtures yields high-quality crystals .
  • Seeding : Introduce microcrystals to induce controlled nucleation .
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection .

Q. How to address stability issues during biological assays?

  • pH control : Buffer solutions (e.g., PBS at pH 7.4) prevent hydrolysis of the acetamide group .
  • Degradation monitoring : HPLC analysis at timed intervals to track compound integrity .
  • Lyophilization : Store aliquots at -80°C to minimize thermal degradation .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Glide to simulate ligand-receptor interactions .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability .
  • QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO) with activity data .

Q. How to analyze reaction byproducts in complex syntheses?

  • LC-MS/MS : Identify minor impurities via fragmentation patterns .
  • Isotopic labeling : Use ¹³C-labeled reagents to trace unexpected side reactions .
  • Mechanistic studies : Probe intermediates using stopped-flow NMR or in situ IR .

Key Methodological Insights from Evidence:

  • Synthesis : Multi-step protocols with TLC monitoring and recrystallization .
  • Characterization : NMR/IR/MS for structural validation; SHELX for crystallography .
  • Biological Testing : Enzyme assays and cytotoxicity screening .
  • Advanced Optimization : Solvent/catalyst selection, computational modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.